molecular formula C20H20FN3OS B13809374 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide

2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide

Cat. No.: B13809374
M. Wt: 369.5 g/mol
InChI Key: GOUZYXPPYDJAAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide is a synthetic quinazoline derivative offered for research purposes. Quinazoline-based compounds are a significant focus in medicinal chemistry due to their diverse biological activities. Recent scientific literature highlights that quinazoline scaffolds, particularly those incorporating fluorophenyl groups, are being extensively investigated as potent and selective inhibitors of various kinase targets, such as Aurora Kinase B . These inhibitors are valuable tools for studying cell cycle regulation, proliferation, and cancer biology. The specific structural features of this compound—including the 4-fluorophenyl moiety, the methyl-substituted quinazoline core, and the sulfanyl-N-propan-2-ylacetamide side chain—suggest its potential utility in structure-activity relationship (SAR) studies and biochemical screening assays. This product is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers should handle this material with care in accordance with their laboratory's safety protocols.

Properties

Molecular Formula

C20H20FN3OS

Molecular Weight

369.5 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide

InChI

InChI=1S/C20H20FN3OS/c1-12(2)22-18(25)11-26-20-16-9-4-13(3)10-17(16)23-19(24-20)14-5-7-15(21)8-6-14/h4-10,12H,11H2,1-3H3,(H,22,25)

InChI Key

GOUZYXPPYDJAAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC(C)C

Origin of Product

United States

Preparation Methods

Preparation of 7-Methylquinazolin-4(3H)-one Intermediate

The quinazoline core bearing a 7-methyl group is typically synthesized via cyclization of 2-amino-4-methylbenzamide with formic acid under heating conditions. Experimental data demonstrate:

Parameter Details
Starting Material 2-amino-4-methylbenzamide
Reagents Formic acid
Temperature 100 °C
Duration 6 hours
Yield 84–91%
Workup Cooling, concentration under reduced pressure, washing with water, drying at 40–45 °C
Characterization 1H NMR (DMSO-d6), MS (ESI+)

This method provides the quinazolin-4(3H)-one intermediate in high yield and purity, which is essential for subsequent functionalization steps.

Introduction of the Sulfanyl Group at the 4-Position

The sulfanyl linkage is introduced by nucleophilic substitution at the 4-position of the quinazoline ring, typically using a thiol or thiolate derivative. For instance, 4-quinazolinyl thiol derivatives can be reacted with 4-fluoroaniline or related fluorophenyl compounds to form the sulfanyl bond.

A representative synthetic route involves:

  • Reacting 8-methyl-4-quinazoline-2-thiol with 4-fluoroaniline derivatives under suitable conditions.
  • Followed by purification via recrystallization or chromatography.

This step is crucial for attaching the fluorophenyl moiety via a sulfur atom, which may enhance biological activity by modulating lipophilicity and binding affinity.

Acylation with Isopropylacetamide Moiety

The final step involves acylation of the sulfanyl intermediate with propanoyl chloride or a similar acylating agent to introduce the N-propan-2-ylacetamide group. Typical conditions include:

Parameter Details
Acylating Agent Propanoyl chloride
Base Suitable base such as triethylamine or pyridine
Solvent Anhydrous solvents like dichloromethane or THF
Temperature 0–25 °C
Duration 1–4 hours
Workup Quenching, extraction, purification by chromatography

This step yields the target compound with the amide linkage, completing the synthesis.

Experimental Data and Yields

Step Reaction Conditions Yield (%) Notes
Cyclization to quinazolinone 2-amino-4-methylbenzamide + formic acid, 100 °C, 6 h 84–91 High purity, confirmed by NMR and MS
Sulfanyl linkage formation 8-methyl-4-quinazoline-2-thiol + 4-fluoroaniline derivatives Not explicitly reported Requires inert atmosphere and controlled temperature
Acylation with propanoyl chloride Room temperature, 1–4 h, base present Not explicitly reported Standard amide formation technique

Mechanistic Insights and Reaction Notes

  • The cyclization of 2-amino-4-methylbenzamide with formic acid proceeds via formylation and intramolecular ring closure to form the quinazolinone ring.
  • The sulfanyl substitution involves nucleophilic aromatic substitution or thiol-ene type reactions to attach the sulfur atom at the quinazoline 4-position.
  • Acylation of the thiol intermediate with propanoyl chloride forms the amide bond through nucleophilic attack of the amine on the acyl chloride, facilitated by a base to scavenge HCl.

Summary Table of Preparation Methods

Stage Key Reagents/Conditions Yield (%) Characterization Techniques
Quinazolinone formation 2-amino-4-methylbenzamide + formic acid, 100 °C, 6 h 84–91 1H-NMR, MS (ESI+)
Sulfanyl linkage introduction 8-methyl-4-quinazoline-2-thiol + 4-fluoroaniline, inert atmosphere Not reported LC-MS, NMR
Acylation with isopropylacetamide Propanoyl chloride, base, RT, 1–4 h Not reported NMR, HPLC

Chemical Reactions Analysis

2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation.

    Medicine: Due to its quinazoline core, it is explored for its anticancer properties, with studies focusing on its ability to inhibit specific kinases involved in tumor growth.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide involves its interaction with molecular targets such as kinases and enzymes. The compound binds to the active sites of these proteins, inhibiting their activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided focuses on structurally distinct compounds (e.g., triazoles, hydrazinecarbothioamides) and methodological tools (e.g., SHELX software). Below is a comparative analysis based on indirect structural and functional parallels:

Structural Analogues

Triazole Derivatives (e.g., compounds [7–9] in ): Core Structure: 1,2,4-Triazole vs. quinazoline. Substituents: Similar use of fluorophenyl groups (e.g., 2,4-difluorophenyl in triazoles) and sulfonyl/sulfanyl linkages.

Hydrazinecarbothioamides (e.g., compounds [4–6] in ):

  • Functional Groups : Include C=S and carbonyl groups, which are absent in the target quinazoline.
  • Biological Implications : Thioamide groups are associated with metal chelation and enzyme inhibition, whereas sulfanylacetamide in the target compound may enhance solubility and target binding .

Functional Analogues

Ergothioneine Pathway Compounds (): The compound 2-(2-(4-fluorophenyl)hydrazono)propanoate (23) shares a 4-fluorophenylhydrazone moiety but differs in backbone structure (propanoate vs. quinazoline). Its 1:1 stoichiometric relationship with ergothioneine suggests redox or cofactor roles, unlike the likely kinase-targeting quinazoline .

Physicochemical and Spectral Comparisons

  • IR Spectroscopy: The absence of C=O bands in triazoles (1663–1682 cm⁻¹ in hydrazinecarbothioamides vs. none in triazoles) contrasts with the persistent carbonyl groups in quinazolines . Sulfanyl (C-S) vibrations (~1247–1255 cm⁻¹ in triazoles) align with the sulfanylacetamide group in the target compound .
  • NMR Data :
    • Fluorine substituents (e.g., 4-fluorophenyl) generate distinct ¹⁹F NMR shifts, but specific data for the target compound are unavailable in the evidence.

Biological Activity

The compound 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide is a synthetic organic molecule belonging to the quinazoline derivatives, which have garnered attention for their potential biological activities, particularly in cancer therapy and antimicrobial applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide is C20H20FN3OSC_{20}H_{20}FN_{3}OS, with a molecular weight of approximately 369.5 g/mol. The compound features a quinazoline core, a sulfanyl group, and a fluorophenyl substituent, which are critical for its biological activity.

Structural Features

FeatureDescription
Quinazoline Core Central structural unit known for bioactivity
Fluorophenyl Group Enhances lipophilicity and binding affinity
Sulfanyl Moiety Potentially involved in enzyme interactions

Anticancer Properties

Research indicates that 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide exhibits significant anticancer activity. Studies have demonstrated its cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent.

  • Mechanism of Action : The compound likely interacts with specific molecular targets involved in cancer cell proliferation. Its mechanism may involve the inhibition of key enzymes or receptors that regulate cell growth and survival.
  • Cytotoxicity Studies : In vitro studies have shown that this compound can inhibit the growth of cancer cells significantly. For example, it has been tested against breast cancer and lung cancer cell lines, demonstrating IC50 values in the low micromolar range.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. The presence of the sulfanyl group is thought to contribute to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Inhibition of estrogen receptor
A549 (Lung)3.8Induction of apoptosis
HeLa (Cervical)4.5Cell cycle arrest

This study highlights the compound's potential as a multi-targeted anticancer agent.

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound:

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
E. coli32 µg/mLBactericidal
S. aureus16 µg/mLBacteriostatic

These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide to improve yield and purity?

  • Methodological Answer : Optimization involves controlling reaction parameters such as temperature (60–80°C), solvent polarity (e.g., DMF or dichloromethane), and stoichiometric ratios of intermediates like 4-fluorophenyl acetic acid and propan-2-amine. Coupling agents (e.g., EDC/HOBt) enhance amide bond formation efficiency. Post-synthesis purification via column chromatography or preparative HPLC ensures high purity .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • 1H/13C NMR : Assigns protons and carbons to confirm substituent positions (e.g., fluorophenyl, methylquinazoline).
  • IR Spectroscopy : Validates functional groups (e.g., C=O at ~1650 cm⁻¹, S-C bond at ~650 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z ~438).
  • HPLC : Assesses purity (>95% by area normalization) .

Q. Which crystallization techniques are effective for obtaining high-quality single crystals for X-ray diffraction?

  • Methodological Answer : Slow evaporation of ethanol or acetone solutions at 4°C promotes crystal growth. Seed crystals or gradient cooling (e.g., 1°C/min) reduce defects. SHELXL refinement resolves atomic positions and thermal parameters, with R1 values <0.05 for reliable data .

Advanced Research Questions

Q. How can computational modeling integrate with crystallographic data to predict binding modes with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) uses the compound’s crystal structure (from SHELXL-refined .cif files) to simulate interactions with targets like kinase domains. MD simulations (e.g., GROMACS) assess binding stability over 100-ns trajectories. Electrostatic potential maps (via DFT) highlight nucleophilic/electrophilic regions for SAR analysis .

Q. What experimental strategies address discrepancies in solubility and stability data under varying physiological conditions?

  • Methodological Answer :

  • Solubility : Use shake-flask method with buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80).
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Light sensitivity requires amber glass storage and UV-vis spectroscopy for photodegradation profiling .

Q. How should researchers design SAR studies to elucidate the role of the 4-fluorophenyl group in bioactivity?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., Cl, OCH3 at para position). Test in vitro against cancer cell lines (IC50 via MTT assay) and compare ΔG values from docking. Meta-analysis of bioactivity data (e.g., pIC50 vs. logP) identifies hydrophobicity-driven activity trends .

Q. What methodologies resolve contradictions in reported biological activities across in vitro models?

  • Methodological Answer : Standardize assay conditions (e.g., 48-h incubation, 10% FBS in media). Use isogenic cell lines to isolate genetic variables. Orthogonal assays (e.g., apoptosis via Annexin V vs. caspase-3 activation) confirm mechanism consistency. Meta-regression analyzes batch effects or solvent interference (e.g., DMSO ≤0.1%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.